molecular formula C20H15FN4O B14200612 4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-45-7

4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14200612
CAS No.: 897362-45-7
M. Wt: 346.4 g/mol
InChI Key: MDYOCUHHEDLDBQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with benzyloxy and fluorophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,2-d]pyrimidine core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the core structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyrido[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride for benzyloxy substitution, fluorophenyl boronic acid for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of epidermal growth factor receptor (EGFR), blocking the signaling pathways that promote cancer cell growth and survival . The compound binds to the active site of the enzyme, preventing substrate access and subsequent downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the specific combination of benzyloxy and fluorophenyl groups, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for drug development and other scientific applications.

Properties

CAS No.

897362-45-7

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C20H15FN4O/c21-15-8-6-14(7-9-15)16-10-11-17-18(23-16)19(25-20(22)24-17)26-12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,22,24,25)

InChI Key

MDYOCUHHEDLDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=C(C=C3)C4=CC=C(C=C4)F)N

Origin of Product

United States

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